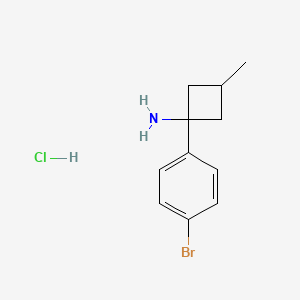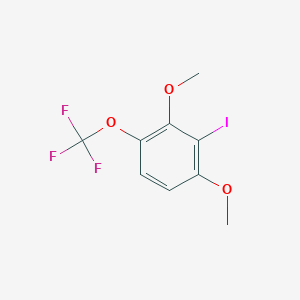
(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is a nucleoside phosphoramidite used as a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit . This compound is crucial in the field of molecular biology and genetic research, enabling the synthesis of modified oligonucleotides for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE typically involves the protection of the nucleoside’s reactive groups followed by the introduction of the phosphoramidite moiety. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMT) group and the protection of the 2’-hydroxyl group with a methyl group. The N6 position is protected with a benzoyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in oligonucleotide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with various nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form stable phosphate triesters.
Common Reagents and Conditions
Common reagents used in these reactions include azole catalysts for substitution reactions and iodine or other oxidizing agents for oxidation reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified backbones, which exhibit enhanced stability and resistance to nuclease degradation .
Applications De Recherche Scientifique
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
The mechanism of action of 2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE involves its incorporation into oligonucleotides during chemical synthesis. The 2’-O-methyl modification enhances the stability of the oligonucleotide by increasing resistance to nuclease degradation and improving binding affinity to complementary nucleic acids. The benzoyl protection at the N6 position prevents unwanted side reactions during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Benzoyl-5’-O-DMT-2’-O-(2-methoxyethyl)adenosine 3’-CE phosphoramidite: This compound has a similar structure but with a 2’-O-methoxyethyl modification instead of a 2’-O-methyl group.
5’-O-DMT-2’-O-TBDMS-N6-Benzoyl-L-Adenosine 3’-CE phosphoramidite: This compound features a 2’-O-TBDMS (tert-butyldimethylsilyl) group, providing different stability and reactivity properties.
Uniqueness
2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is unique due to its 2’-O-methyl modification, which provides enhanced stability and binding affinity compared to other modifications. This makes it particularly useful in applications requiring high stability and specificity .
Propriétés
Formule moléculaire |
C42H42N7O8P |
|---|---|
Poids moléculaire |
803.8 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C42H42N7O8P/c1-51-32-19-15-30(16-20-32)42(29-13-8-5-9-14-29,31-17-21-33(52-2)22-18-31)54-25-34-36(57-58(44)55-24-10-23-43)37(53-3)41(56-34)49-27-47-35-38(45-26-46-39(35)49)48-40(50)28-11-6-4-7-12-28/h4-9,11-22,26-27,34,36-37,41H,10,24-25,44H2,1-3H3,(H,45,46,48,50)/t34-,36-,37-,41-,58?/m1/s1 |
Clé InChI |
UHQREENHIBDNNW-BSQJSOGMSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N)OCCC#N |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)
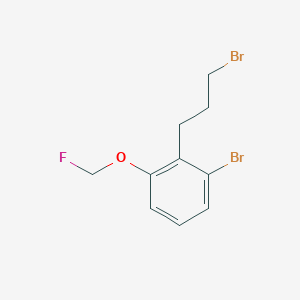
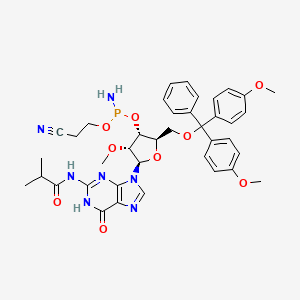


![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

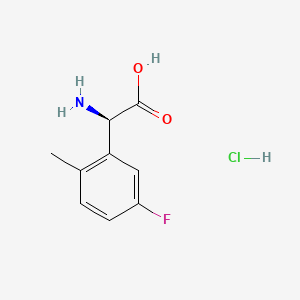
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)
